molecular formula C10H22ClNO4 B8220654 N-ButyldeoxymannojirimycinHCl

N-ButyldeoxymannojirimycinHCl

Cat. No.: B8220654
M. Wt: 255.74 g/mol
InChI Key: QPAFAUYWVZMWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyldeoxymannojirimycin hydrochloride is a selective α-D-mannosidase inhibitor. It is a derivative of 1-deoxynojirimycin, an iminosugar known for its biological activities. This compound is primarily used in research settings to study glycosidase inhibition and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyldeoxymannojirimycin hydrochloride typically involves the reduction of nojirimycin followed by the introduction of a butyl group. The process can be summarized as follows:

Industrial Production Methods

Industrial production of N-Butyldeoxymannojirimycin hydrochloride involves microbial fermentation and chemical synthesis. Microbial fermentation using genetically engineered strains of Bacillus or Streptomyces species can produce 1-deoxynojirimycin, which is then chemically modified to introduce the butyl group and form the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

N-Butyldeoxymannojirimycin hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield various alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

N-Butyldeoxymannojirimycin hydrochloride has a wide range of scientific research applications:

Mechanism of Action

N-Butyldeoxymannojirimycin hydrochloride exerts its effects by inhibiting α-D-mannosidase, an enzyme involved in the hydrolysis of mannose-containing oligosaccharides. This inhibition disrupts the maturation of glycoproteins, affecting various cellular processes. The compound binds to the active site of the enzyme, preventing substrate access and subsequent hydrolysis .

Comparison with Similar Compounds

Similar Compounds

    1-Deoxynojirimycin: A precursor to N-Butyldeoxymannojirimycin hydrochloride, known for its glycosidase inhibitory activity.

    N-Butyl-1-deoxynojirimycin: Similar in structure but lacks the hydrochloride salt form.

    N-Methyl-1-deoxynojirimycin: Another derivative with different inhibitory properties.

Uniqueness

N-Butyldeoxymannojirimycin hydrochloride is unique due to its selective inhibition of α-D-mannosidase and its hydrochloride salt form, which enhances its solubility and stability for research applications .

Properties

IUPAC Name

1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAFAUYWVZMWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(C(C(C1CO)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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